trans-3-Methoxy-1-propenylboronic acid pinacol ester
Description
trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS: 165059-42-7) is an alkenyl boronic ester with the molecular formula C₁₀H₁₉BO₃ and a molecular weight of 198.07 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated alkenes and complex organic frameworks, particularly in natural product synthesis and medicinal chemistry . The compound’s trans-configuration ensures stereochemical control in coupling reactions, making it valuable for constructing geometrically defined products. It is stored at room temperature and is commercially available with a purity of ≥95% .
Properties
IUPAC Name |
2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAOFKFCKHJXRU-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165059-42-7 | |
| Record name | trans-3-Methoxy-1-propenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with a propenyl ether precursor, such as 3-methoxy-1-propene, which undergoes hydroboration using borane-dimethyl sulfide (BH₃·SMe₂) or disiamylborane. The boron atom adds to the less substituted carbon of the double bond, yielding a trialkylborane intermediate. Subsequent transmetallation with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a base, such as sodium hydroxide, generates the pinacol ester.
The stereochemistry of the final product is dictated by the hydroboration step. For example, using BH₃·THF in tetrahydrofuran at 0°C favors the trans-configuration due to steric hindrance during boron addition.
Metal-Catalyzed Borylation Strategies
Transition-metal-catalyzed borylation offers an alternative route, particularly for substrates sensitive to hydroboration conditions. This method employs palladium or copper catalysts to install boron groups via cross-coupling with diboron reagents.
Palladium-Catalyzed Coupling with Bis(pinacolato)diboron
In this approach, a propenyl halide (e.g., 3-methoxy-1-propenyl chloride) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative protocol involves:
-
Catalyst : PdCl₂(PPh₃)₂ (5 mol%)
-
Base : Potassium carbonate (2 equiv)
The reaction proceeds via oxidative addition of the propenyl halide to palladium, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester. This method is advantageous for retaining stereochemistry and functional group tolerance, with reported yields of 70–85% for analogous compounds.
Copper-Mediated Borylation
Copper catalysts, such as Cu(I) thiophene-2-carboxylate (CuTC), enable borylation under milder conditions. For example, reacting 3-methoxy-1-propenyl iodide with B₂pin₂ in the presence of CuTC (10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in dichloromethane at room temperature affords the pinacol ester in 65% yield. This method avoids high temperatures but requires anhydrous conditions to prevent catalyst deactivation.
Comparative Analysis of Synthesis Methods
The table below summarizes the advantages and limitations of each method:
| Method | Conditions | Yield | Stereochemical Control | Functional Group Tolerance |
|---|---|---|---|---|
| Hydroboration | 0–5°C, THF, BH₃·SMe₂ | 60–80% | High (trans-selectivity) | Moderate |
| Pd-Catalyzed Borylation | 80°C, 1,4-Dioxane, PdCl₂(PPh₃)₂ | 70–85% | High | High |
| Cu-Mediated Borylation | RT, DCM, CuTC/dtbbpy | 65% | Moderate | Low |
Hydroboration is preferred for simplicity and cost-effectiveness, whereas palladium-catalyzed methods excel in stereochemical precision and compatibility with sensitive substrates.
Recent Advances and Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Scientific Research Applications
Organic Synthesis
trans-3-Methoxy-1-propenylboronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This palladium-catalyzed reaction allows for the incorporation of the methoxy-substituted propenyl moiety into complex organic structures. The general reaction can be represented as follows:
Where represents the propenyl group and is an organic halide .
Pharmaceutical Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing various biologically active molecules. For instance, it has been employed in the synthesis of antitumor compounds, demonstrating significant activity against various cell lines .
Case Study: Antitumor Activity
A study evaluated the synthesis of compounds derived from this compound, revealing that modifications to the structure could enhance antitumor efficacy. The IC values indicated that specific substitutions led to a 6 to 30-fold increase in potency against tumor cell lines .
Materials Science
The compound also finds applications in materials science, particularly in developing functional polymers for organic electronics and drug delivery systems. Its ability to undergo various coupling reactions makes it suitable for creating complex polymeric structures with tailored properties .
Isotopic Labeling
The boron atom in this compound can be isotopically labeled with [¹⁰B], which is valuable for studies involving neutron scattering or nuclear magnetic resonance (NMR) spectroscopy. This feature enhances its utility in analytical chemistry and materials characterization .
Comparative Data Table
| Application Area | Description | Notable Outcomes |
|---|---|---|
| Organic Synthesis | Used in Suzuki-Miyaura couplings for carbon-carbon bond formation | Essential for constructing complex organic molecules |
| Pharmaceutical Chemistry | Building block for synthesizing biologically active compounds | Significant antitumor activity demonstrated |
| Materials Science | Development of functional polymers for electronics and drug delivery | Improved material properties through functionalization |
| Isotopic Labeling | Boron atom can be labeled with [¹⁰B] for analytical studies | Enhanced capabilities in NMR and neutron scattering |
Mechanism of Action
The mechanism of action of trans-3-Methoxy-1-propenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions . The boron atom in the compound forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic ester and an organohalide . This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between trans-3-Methoxy-1-propenylboronic acid pinacol ester and analogous compounds:
| Compound Name | Structure Type | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| trans-3-Methoxy-1-propenylboronic acid ester | Alkenyl boronic ester | Methoxy, alkenyl | C₁₀H₁₉BO₃ | 198.07 | 165059-42-7 |
| 4-Hydroxy-3-methoxyphenylboronic acid ester | Aryl boronic ester | Hydroxy, methoxy | C₁₃H₁₉BO₄ | 250.10 | 269410-22-2 |
| 2-(Methoxycarbonyl)phenylboronic acid ester | Aryl boronic ester | Methoxycarbonyl | C₁₄H₁₉BO₄ | 262.11 | 653589-95-8 |
| 3-(Trifluoromethoxy)phenylboronic acid ester | Aryl boronic ester | Trifluoromethoxy | C₁₃H₁₆BF₃O₃ | 288.07 | N/A |
| 3-Hydroxy-4-(methoxycarbonyl)phenyl ester | Aryl boronic ester | Hydroxy, methoxycarbonyl | C₁₄H₁₉BO₅ | 278.11 | N/A |
Reactivity in Cross-Coupling Reactions
- Alkenyl vs. Aryl Reactivity :
- The trans-alkenyl boronic ester exhibits higher reactivity in forming conjugated dienes compared to aryl analogs, as alkenyl boronates undergo faster oxidative addition with palladium catalysts . For example, it efficiently couples with bromoarenes under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane) to yield styrenyl derivatives .
- Aryl boronic esters (e.g., 4-Hydroxy-3-methoxyphenylboronic acid ester) are typically used for biaryl bond formation but require longer reaction times or elevated temperatures when bearing electron-withdrawing groups (e.g., trifluoromethoxy) .
Steric and Electronic Effects
- Methoxy Group Influence :
- Steric Hindrance :
Research Findings and Case Studies
Case Study: Suzuki Coupling Efficiency
- Target Compound: Achieved 51% yield in coupling with a bromoarene to form a dienol derivative under mild conditions (Pd(PPh₃)₄, K₂CO₃, 24 hours) .
- Aryl Analogs : Comparable reactions with 3-(Trifluoromethoxy)phenylboronic acid ester required higher catalyst loading (0.1 eq Pd) and extended reaction times (48 hours) to reach similar yields .
Stability Under Oxidative Conditions
- The target compound’s alkenyl boronate structure is less prone to oxidation compared to aryl analogs. For example, 4-Nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, forming a 4-nitrophenolate byproduct (λmax = 405 nm), whereas alkenyl boronates show slower degradation kinetics .
Biological Activity
trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS Number: 165059-42-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and drug design. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H19BO3
- Molecular Weight : 198.07 g/mol
- Purity : ≥95%
- Storage Conditions : Room temperature, away from moisture and oxidizing agents.
Boronic acids, including this compound, exhibit unique properties that make them valuable in medicinal chemistry. They primarily function through:
- Proteasome Inhibition : Boronic acids can inhibit the proteasome, a cellular complex responsible for degrading unneeded or damaged proteins. This action leads to the accumulation of proteins that can trigger apoptosis in cancer cells .
- Selective Binding : The oxophilicity of boron allows these compounds to form stable complexes with biomolecules, facilitating targeted drug delivery and enhanced therapeutic efficacy .
Biological Activity and Case Studies
Recent studies have highlighted the anticancer potential of this compound:
Antitumor Activity
A study evaluating various boronic acid derivatives demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The compound was tested at varying concentrations, showing a dose-dependent response:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.2 ± 0.4 |
| Bortezomib (control) | 2.0 ± 0.2 |
This indicates that while it is less potent than established treatments like Bortezomib, it still possesses considerable activity against cancer cells .
Mechanistic Insights
The mechanism by which this compound exerts its effects includes:
- Induction of Apoptosis : The compound has been shown to increase the levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cancer cells.
- Inhibition of Tumor Growth : In vivo studies using mouse models have indicated that treatment with this compound significantly reduces tumor size compared to control groups .
Comparative Analysis with Other Boron Compounds
To further understand the efficacy of this compound, it is useful to compare its biological activity with other boron-containing compounds:
| Compound Name | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| Bortezomib | Proteasome inhibitor | 2.0 ± 0.2 | |
| Talabostat | DPP inhibitor | 6.5 ± 2.6 | |
| This compound | Proteasome inhibition | 5.2 ± 0.4 |
Safety and Toxicology
While this compound shows promise as an anticancer agent, safety profiles must be evaluated through rigorous toxicological assessments. Current data suggest moderate toxicity levels; however, further studies are necessary to establish comprehensive safety guidelines for clinical use.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing trans-3-Methoxy-1-propenylboronic acid pinacol ester, and how does stereochemical purity impact downstream applications?
- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, it was used as a boronic ester partner in a palladium-catalyzed coupling with brominated aromatic precursors, yielding conjugated dienes (51% yield after purification by flash column chromatography) . Stereochemical integrity (trans-configuration) is critical for controlling regioselectivity in allylboration reactions, as deviations may lead to undesired byproducts .
- Key Data :
| Reaction Component | Role | Conditions |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst | 0.2 equiv. |
| K₂CO₃ | Base | 3.6 equiv. |
| Solvent | 1,4-Dioxane | Reflux |
Q. How can researchers validate the purity and structural integrity of this boronic ester?
- Methodological Answer : Purity is typically assessed via GC (>95%) , while structural confirmation employs NMR (¹H, ¹³C, ¹¹B) and mass spectrometry. For example, the molecular ion peak at m/z 198.07 (C₁₀H₁₉BO₃) aligns with theoretical values . Stability studies under ambient storage (room temperature) confirm no decomposition over short-term periods .
Q. What are the standard reaction protocols for Suzuki coupling using this compound?
- Methodological Answer : A representative protocol involves combining the boronic ester (2.0 equiv.) with aryl halides (1.0 equiv.), Pd(PPh₃)₄ (0.2 equiv.), and K₂CO₃ (3.6 equiv.) in 1,4-dioxane under reflux. Workup includes aqueous extraction and silica gel chromatography .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence E/Z selectivity in allylboration reactions?
- Methodological Answer : The trans-configuration promotes high E-selectivity (up to 95%) in allylboration with aldehydes. Mechanistic studies using ¹¹B NMR reveal that in situ generation of borinic esters via nBuLi/TFAA treatment reverses inherent Z-selectivity of α-substituted allylboronates, enabling precise control over stereochemistry .
Q. What strategies mitigate decomposition pathways under oxidative or aqueous conditions?
- Methodological Answer : Boronic esters are prone to hydrolysis, but pinacol protection enhances stability. Kinetic studies (UV-vis spectroscopy) show that H₂O₂-induced decomposition of analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) follows first-order kinetics, with a λₘₐₓ shift from 290 nm to 405 nm indicating phenolic byproduct formation . Recommendations:
- Avoid prolonged exposure to protic solvents.
- Use anhydrous conditions for long-term storage.
Q. How can chemoselective functionalization be achieved in polyboronated systems using this compound?
- Methodological Answer : Controlled speciation via palladium-catalyzed cross-coupling allows iterative homologation. For example, chemoselective reactions with diboron reagents (e.g., bis(catecholato)diboron) enable sequential C–B bond formation without competing side reactions .
Q. What analytical techniques resolve contradictions in kinetic data for boronic ester reactions?
- Methodological Answer : Discrepancies in reaction rates (e.g., H₂O₂-mediated oxidation) are addressed by combining UV-vis kinetics, ¹¹B NMR for intermediate tracking, and DFT calculations to model transition states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
